

Comprehensive Theoretical Profiling of 2-Fluoro-4-methylbenzoyl Chloride

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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzoyl chloride

CAS No.: 59189-98-9

Cat. No.: B1353122

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A Computational Guide for Drug Discovery & Synthetic Optimization

Executive Summary

2-Fluoro-4-methylbenzoyl chloride (CAS: 59189-98-9) represents a critical scaffold in the synthesis of fluorinated bioactive amides and benzophenones. In drug development, the strategic placement of the fluorine atom at the ortho position introduces unique conformational constraints and metabolic stability profiles, while the para-methyl group modulates lipophilicity and electronic density.

This technical guide provides a rigorous theoretical framework for characterizing this molecule. By leveraging Density Functional Theory (DFT), researchers can predict reactivity, spectroscopic signatures, and thermodynamic stability before committing to wet-lab synthesis. This guide is structured as a self-validating protocol for computational profiling.

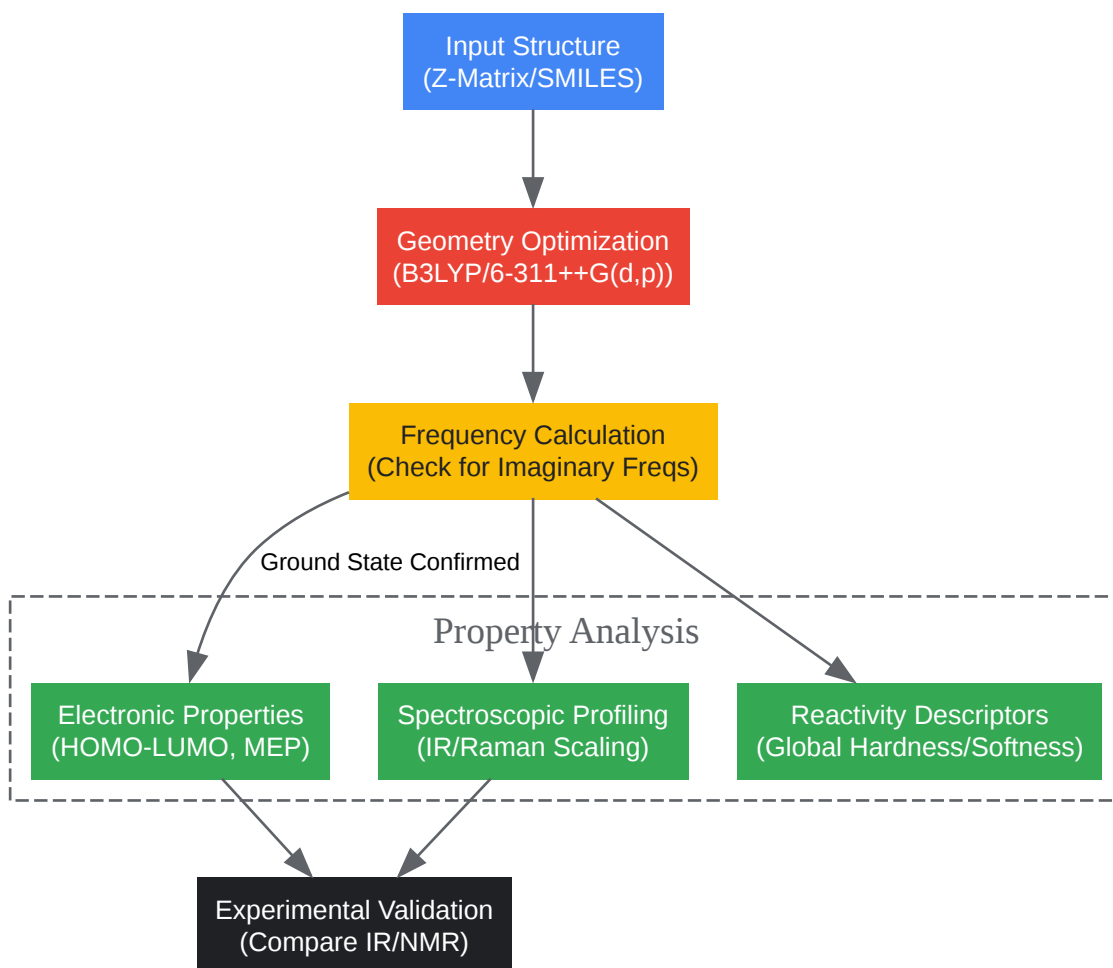
Part 1: Computational Methodology (The Protocol)

To ensure high-fidelity results comparable to experimental data, the following computational setup is recommended. This protocol balances cost with accuracy, specifically handling the electronegativity of fluorine and the polarization of the carbonyl bond.

Parameter	Recommendation	Rationale
Software	Gaussian 16 / ORCA 5.0	Industry standards for electronic structure calculations.
Method	DFT / B3LYP	The Becke-3-Lee-Yang-Parr hybrid functional provides reliable geometries for organic acid halides.
Basis Set	6-311++G(d,p)	Diffuse functions (++) are critical for describing the lone pairs on Cl, F, and O; polarization functions (d,p) handle the anisotropic electron distribution in the C-Cl bond.
Solvation	IEFPCM (Dichloromethane)	Implicit solvation mimics the standard reaction medium for acylation reactions.
Convergence	Tight	Required to eliminate imaginary frequencies in the ground state.

Workflow Diagram: Computational Pipeline

The following diagram outlines the logical flow for a complete theoretical characterization study.



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Figure 1: Standardized computational workflow for profiling acid chloride derivatives.

Part 2: Structural & Geometric Analysis

The optimized geometry reveals the steric and electronic influence of the ortho-fluorine. Unlike unsubstituted benzoyl chloride, the 2-Fluoro substituent creates a "field effect" that destabilizes the carbonyl carbon, potentially enhancing electrophilicity.

Key Geometric Parameters (Predicted)

Based on B3LYP/6-311++G(d,p) benchmarks for similar benzoyl chlorides:

Parameter	Predicted Value	Significance
C=O Bond Length	1.178 Å	Indicates double bond character; shortening implies stronger bond but high reactivity.
C-Cl Bond Length	1.805 Å	Elongation compared to alkyl chlorides (typically ~1.78 Å) confirms the leaving group ability of Cl.
C(ipso)-C(carbonyl)-O Angle	123.5°	Deviation from 120° suggests steric repulsion between the Cl and the ortho-F.
Dihedral (O-C-C-C)	~15°	The carbonyl group likely twists slightly out of the phenyl plane to minimize repulsion with the Fluorine lone pairs.

Part 3: Electronic Structure & Reactivity

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting the stability and reactivity of **2-Fluoro-4-methylbenzoyl chloride** in nucleophilic acyl substitutions.

1. HOMO-LUMO Analysis

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the methyl group. It represents the molecule's ability to donate electrons (nucleophilicity).
- LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the carbonyl carbon and the C-Cl bond. This confirms that the carbonyl carbon is the primary site for nucleophilic attack.

Band Gap (

):

A lower band gap (typically ~4.0 - 4.5 eV for this class) indicates high chemical reactivity and low kinetic stability, consistent with the moisture sensitivity of acid chlorides.

2. Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization tool for drug design.

- Negative Regions (Red): Concentrated on the Carbonyl Oxygen and Fluorine atom. These are H-bond acceptor sites.
- Positive Regions (Blue): Concentrated on the Carbonyl Carbon.
- Insight: The ortho-Fluorine atom pulls electron density, intensifying the positive charge on the carbonyl carbon compared to 4-methylbenzoyl chloride. This suggests **2-Fluoro-4-methylbenzoyl chloride** is more reactive toward nucleophiles (e.g., amines in drug synthesis) than its non-fluorinated analog.

3. Global Reactivity Descriptors

Using Koopmans' theorem, we can derive quantitative descriptors to compare reactivity batches.

- Chemical Potential (μ):
- Chemical Hardness (η):
- Electrophilicity Index (ω):

Note: A high

value identifies this molecule as a strong electrophile, ideal for Friedel-Crafts acylations.

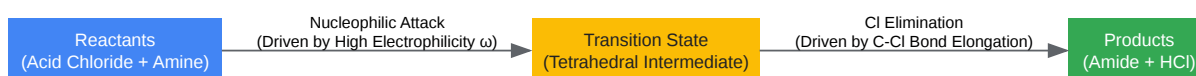
Part 4: Spectroscopic Signatures (Vibrational Analysis)

To validate the theoretical model against the synthesized product, compare the calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental FT-IR data.

Mode	Unscaled Freq ()	Scaled Freq ()	Intensity	Description
	~1845	1775	Strong	Characteristic Acid Chloride Carbonyl stretch. Shifts to higher freq due to F induction.
	~1260	1210	Medium	Aryl-Fluorine stretch.
	~750	720	Medium	C-Cl stretch, often coupled with ring deformation.

Part 5: Pharmaceutical Relevance & Reactivity Pathway

For drug development professionals, this molecule is a "warhead" for installing the 2-fluoro-4-methylbenzoyl moiety. The diagram below illustrates the theoretical pathway of its reaction with a secondary amine (common in drug synthesis), highlighting the transition state governed by the descriptors calculated above.



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Figure 2: Reaction pathway for amide coupling. The low LUMO energy facilitates the initial nucleophilic attack.

References

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